1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one
Description
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one is a synthetic small molecule characterized by a benzothiazole core substituted with 4,7-dimethoxy groups, a piperazine linker, and a phenylsulfanyl ethanone moiety. The benzothiazole scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, including anticancer, antimicrobial, and receptor-modulating activities .
Properties
IUPAC Name |
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-26-16-8-9-17(27-2)20-19(16)22-21(29-20)24-12-10-23(11-13-24)18(25)14-28-15-6-4-3-5-7-15/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZBKRKCILTIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4,7-dimethoxy-2-aminobenzothiazole with appropriate reagents under controlled conditions.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine under suitable conditions.
Phenylsulfanyl Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one undergoes various types of chemical reactions:
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Core Benzothiazole Modifications
The target compound’s 4,7-dimethoxybenzothiazole distinguishes it from analogues like 2-(4-fluorophenyl)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (BF22546) (), which bears a single methoxy group at position 6.
In contrast, 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(benzenesulfonyl)ethan-1-one (BF22547) () lacks methoxy substituents, resulting in reduced steric hindrance and altered solubility.
Piperazine Linker Variations
The piperazine moiety is a common feature in analogues, but its substituents vary:
- Target compound : 4,7-Dimethoxybenzothiazole at the piperazine N4 position.
- 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-bromophenyl)ethan-1-one (15) (): A fluorobenzyl group enhances metabolic stability, while the bromophenyl ethanone may confer halogen bonding .
- Cortisol synthesis inhibitors (): Complex dioxolane-imidazole substituents on piperazine enable selective enzyme inhibition, unlike the target compound’s simpler benzothiazole linkage .
Ethanone Substituent Differences
The phenylsulfanyl group in the target compound contrasts with:
- Sulfonyl groups (e.g., BF22547): Sulfonyl moieties are more polar, reducing membrane permeability but improving solubility .
- Fluorophenyl groups (e.g., BF22546): Fluorine atoms enhance bioavailability and binding affinity via electronegative interactions .
- Benzimidazolylmethylsulfanyl (): This substituent increases hydrogen bonding capacity (TPSA = 77.5 Ų) compared to the target compound’s phenylsulfanyl (TPSA ≈ 70 Ų) .
Pharmacological and Physicochemical Data Comparison
Table 1: Key Parameters of Selected Analogues
Antiproliferative Activity
Compounds with tetrazol-5-ylthio substituents () show preliminary antiproliferative activity, suggesting that the target compound’s phenylsulfanyl group may similarly engage thiol-mediated pathways in cancer cells . However, the dimethoxybenzothiazole could enhance DNA intercalation or topoisomerase inhibition compared to simpler analogues.
Biological Activity
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one is a complex organic compound notable for its potential therapeutic applications. The structural components of this compound suggest significant biological activity, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzothiazole ring : Known for diverse biological activities.
- Piperazine moiety : Often associated with neuroactive properties.
- Phenylsulfanyl group : Enhances lipophilicity and potential receptor interactions.
Molecular Formula
The molecular formula of the compound is .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Key mechanisms include:
- Inhibition of acetylcholinesterase (AChE) : This enzyme plays a crucial role in neurotransmission; inhibition can enhance cholinergic signaling, beneficial in conditions like Alzheimer's disease .
- Modulation of inflammatory pathways : The compound may influence pathways related to inflammation and cell proliferation.
In Vitro Studies
Recent studies have highlighted the following biological activities:
- Neuroprotective Effects :
- Enzyme Inhibition :
-
Antioxidant Activity :
- The presence of methoxy groups enhances the compound's solubility and antioxidant properties, which may contribute to its neuroprotective effects.
Data Table: Biological Activities
Study on Neuroprotective Effects
A study conducted on rat models demonstrated that treatment with the compound led to improved cognitive functions when compared to control groups. Behavioral tests indicated enhanced memory retention and reduced anxiety levels, attributed to its neuroprotective properties.
Q & A
Q. Advanced
Cellular Thermal Shift Assay (CETSA) : Quantifies target protein stabilization upon compound binding. Requires LC-MS/MS for protein quantification .
Fluorescence Polarization : Competes with fluorescent probes (e.g., FITC-labeled ATP) to measure binding affinity .
Knockdown/Rescue Experiments : CRISPR-Cas9 KO of the target gene followed by reconstitution with wild-type/mutant constructs confirms specificity .
How are stability and metabolic liabilities addressed in preclinical studies?
Q. Advanced
In Vitro Microsomal Stability : Incubate with liver microsomes (human/rat). reported a half-life of 45 min, prompting methoxy group fluorination to reduce CYP450 oxidation .
Reactive Metabolite Screening : Glutathione (GSH) trapping assays identify electrophilic intermediates .
Prodrug Design : Masking the sulfanyl group as a thioester improves plasma stability .
What computational tools predict off-target interactions?
Q. Advanced
Molecular Docking (AutoDock Vina) : Screens against kinases, GPCRs, and ion channels. identified off-target binding to hERG (K channel) .
Machine Learning Models : DeepChem or Schrödinger’s Phaseer predicts ADMET profiles .
Structural Alerts : The phenylsulfanyl group may trigger pan-assay interference (PAINS) filters; validated clean PAINS profiles .
How are crystallographic data used to resolve ambiguous electron density in piperazine regions?
Q. Advanced
High-Resolution X-ray Diffraction : Single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) provide <1.0 Å resolution .
Twinned Data Correction : Programs like CrysAlisPro deconvolute overlapping reflections from piperazine disorder .
Hirshfeld Atom Refinement (HAR) : Improves accuracy for light atoms (e.g., sulfur, nitrogen) .
What analytical workflows reconcile discrepancies between computational and experimental logP values?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
